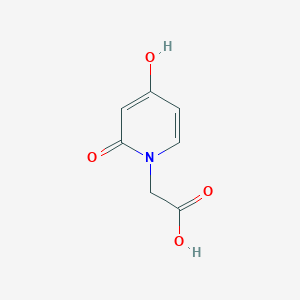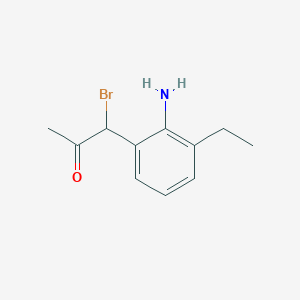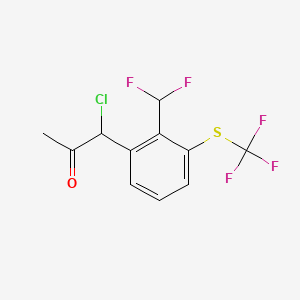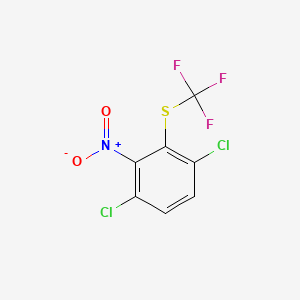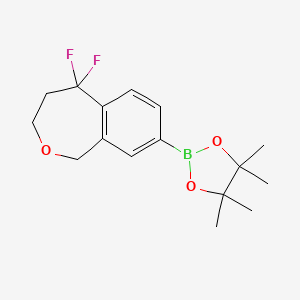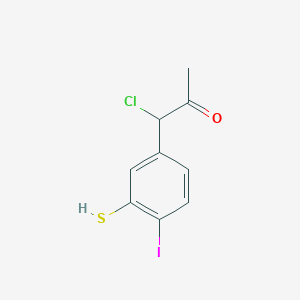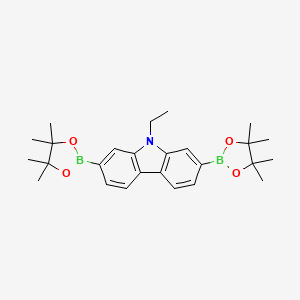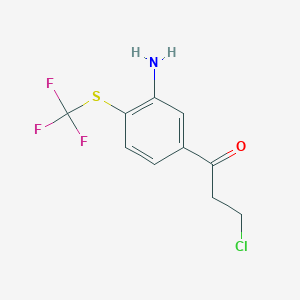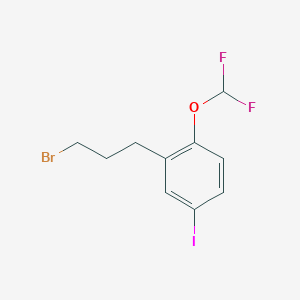
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene is an organic compound with a complex structure that includes bromine, fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene typically involves multiple steps, starting from simpler precursors. One common method involves the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the bromine, fluorine, and iodine atoms. The reaction conditions often include the use of metal halides, phase transfer catalysts, and specific solvents to facilitate the exchange reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine, fluorine, and iodine atoms can participate in various types of chemical bonding and interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-iodobenzene can be compared with similar compounds such as:
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-fluorobenzene
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and iodine atoms, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C10H10BrF2IO |
|---|---|
Molecular Weight |
390.99 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-5-1-2-7-6-8(14)3-4-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
SUJIPVLTKHIRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCCBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)

